N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as amides . Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in biochemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide are synthesized through amidation reactions . Amidation is a type of chemical reaction where an amide is formed from a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques provide detailed information about the atomic and molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, protodeboronation of pinacol boronic esters has been reported . Protodeboronation is a type of chemical reaction where a boron atom is replaced by a hydrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For similar compounds, properties like molecular weight, chemical formula, and InChI key have been reported .Scientific Research Applications
Kinase Inhibition
One study focuses on the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds have demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting their potential in cancer treatment (Schroeder et al., 2009).
Antibacterial Activities
Another study introduces m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research indicates the significant antibacterial potential of these compounds (Kuramoto et al., 2003).
Metabolic Studies
A publication on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides detailed insights into its metabolic pathways in humans. Understanding the metabolism of such compounds can inform drug development and therapeutic applications (Renzulli et al., 2011).
Safety and Hazards
Future Directions
Research into similar compounds continues to be a significant area of interest. For instance, new derivatives of pyrazolo[3,4-b]pyridines have been synthesized and studied for their antitumor efficacy . Similarly, a newly synthesized pyrazole derivative has been found to reduce blood pressure in spontaneously hypertensive rats .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-6-3-7-18(10-16)24-13-17(11-19(24)25)22-20(26)23-9-8-14-4-1-2-5-15(14)12-23/h1-7,10,17H,8-9,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHCQHZSLLNRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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